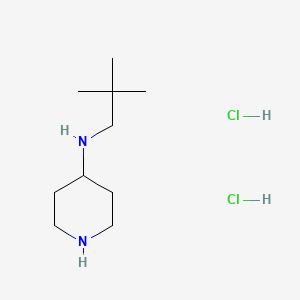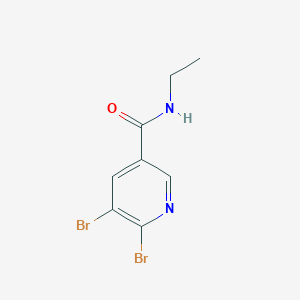![molecular formula C6H9Cl2N3 B2510832 5H,6H,7H-Pyrrolo[2,3-d]pyrimidindihydrochlorid CAS No. 2044712-98-1](/img/structure/B2510832.png)
5H,6H,7H-Pyrrolo[2,3-d]pyrimidindihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is a derivative of the pyrrolopyrimidine family, which is a class of heterocyclic compounds that contain a pyrrole ring fused to a pyrimidine ring. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 7,8-dihydropyrimido[5,4-d]pyrimidines was accomplished by treating 9-aryl-6-cyanopurines with primary amines, which involved nucleophilic attack, ring-opening, and intramolecular cyclization . Similarly, the synthesis of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones was reported using a one-pot three-component reaction under microwave heating conditions . Additionally, the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids was optimized through reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of a pyrrole ring fused to a pyrimidine ring. The substitution pattern on the pyrimidine ring and the presence of various functional groups can significantly influence the properties and reactivity of these compounds. For example, the introduction of an aryl substituent at the 6-position of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines was achieved through the synthesis of key intermediates .
Chemical Reactions Analysis
Pyrrolopyrimidine derivatives can undergo a variety of chemical reactions. The compound 5-amino-7-(methylthio)furazano[3,4-d]pyrimidine reacts with amines and hydroxylamines to introduce an N-substituent at position 7 . Additionally, the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines involved the preparation of intermediates that could undergo base-catalyzed cyclization to form a 4-mercaptopyrimidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. The stability constants of complexes formed by pyrrolopyrimidine derivatives with metal ions such as Cu(II), Zn(II), Cd(II), and Hg(II) have been studied, and thermodynamic functions for the complexation processes have been obtained . The lipophilicity and cell penetration of these compounds are also important properties that have been correlated with their biological activity, as demonstrated by the evaluation of novel 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductases .
Wissenschaftliche Forschungsanwendungen
Multi-Target-Kinase-Inhibitoren
Pyrrolo[2,3-d]pyrimidin-Derivate wurden als potenzielle Multi-Target-Kinase-Inhibitoren identifiziert . Diese Verbindungen zeigten vielversprechende zytotoxische Wirkungen gegenüber verschiedenen Krebszelllinien. Beispielsweise zeigte die Verbindung 5k eine signifikante Aktivität gegen die Enzyme EGFR, Her2, VEGFR2 und CDK2 .
Apoptose-Induktoren
Es wurde festgestellt, dass diese Verbindungen Apoptose in Krebszellen induzieren . Apoptose oder programmierter Zelltod ist ein entscheidender Prozess in der Krebsbehandlung, da er zur Eliminierung von Krebszellen führt. Es wurde festgestellt, dass die Verbindung 5k die pro-apoptotischen Proteine Caspase-3 und Bax erhöht und die Aktivität von Bcl-2 herunterreguliert .
Nekroptose-Inhibitoren
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-Derivate, die strukturell der fraglichen Verbindung ähneln, wurden als potente Nekroptose-Inhibitoren identifiziert . Nekroptose ist eine Form des programmierten Zelltods, die sich von der Apoptose unterscheidet und an verschiedenen Krankheiten beteiligt ist, darunter entzündliche Erkrankungen, neurodegenerative Erkrankungen und Krebs .
Hedgehog-Signalweg-Inhibitoren
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-Derivate, eine weitere strukturell ähnliche Gruppe von Verbindungen, wurden als neuartige Inhibitoren des Hedgehog-Signalwegs identifiziert . Der Hedgehog-Signalweg spielt eine Schlüsselrolle in mehreren normalen biologischen Prozessen, aber wenn er gestört oder überaktiviert wird, kann er zur Entwicklung vieler Krebsarten beitragen .
ATR-Inhibitoren
Die ATR-Kinase ist für die Lebensfähigkeit replizierender Zellen unerlässlich, die auf die Ansammlung von Einzelstrangbrüchen in der DNA reagieren, was sie zu einem attraktiven Ziel für Antikrebsmedikamente macht . Fused-Pyrimidin-Derivate, wie z. B. 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-one, wurden als ATR-Inhibitoren entworfen, synthetisiert und bewertet .
Chemische Forschung
Die Verbindung „5H,6H,7H-Pyrrolo[2,3-d]pyrimidindihydrochlorid“ wird in der chemischen Forschung verwendet und ist bei Chemie-Lieferunternehmen erhältlich . Es wird häufig als Ausgangsmaterial oder Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet .
Wirkmechanismus
Target of Action
The primary target of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
The compound interacts with its target, PAK4, by forming strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
The inhibition of PAK4 by 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride affects various biochemical pathways. PAK4 is a key effector in a variety of signaling pathways, including those involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . By inhibiting PAK4, these pathways are disrupted, leading to potential downstream effects such as reduced cell proliferation and increased apoptosis .
Result of Action
The molecular and cellular effects of the action of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride are primarily related to its inhibitory effect on PAK4. By inhibiting PAK4, the compound disrupts various signaling pathways, potentially leading to reduced cell proliferation and increased apoptosis .
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.2ClH/c1-2-8-6-5(1)3-7-4-9-6;;/h3-4H,1-2H2,(H,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCJFWLRLOHRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC=C21.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2044712-98-1 |
Source


|
| Record name | 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2510751.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)
![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)
![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)


![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)
![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)